molecular formula C18H27N3O3S B2767948 2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N,N-dipropylacetamide CAS No. 1252922-86-3

2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N,N-dipropylacetamide

Cat. No.: B2767948
CAS No.: 1252922-86-3
M. Wt: 365.49
InChI Key: SDEKJEGBXXESRM-UHFFFAOYSA-N
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Description

2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N,N-dipropylacetamide is a complex organic molecule belonging to the family of thienopyrimidines. This compound is characterized by a heterocyclic structure that integrates sulfur and nitrogen atoms within the ring, making it a versatile candidate for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N,N-dipropylacetamide can be approached via several synthetic routes:

  • Multi-Step Synthesis: : This involves the preparation of key intermediates through various reactions like condensation, cyclization, and alkylation.

  • Reaction Conditions: : Typical reaction conditions may involve specific solvents (like DMSO or DMF), catalysts (such as Lewis acids), and controlled temperatures ranging from room temperature to 100°C, depending on the step involved.

Industrial Production Methods

For large-scale industrial production, methods often leverage continuous flow chemistry to improve yield and efficiency. This involves:

  • Reactors: : Using specialized reactors that can handle the high temperatures and pressures required.

  • Automation: : Employing automated systems to precisely control reaction conditions and minimize human error.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various types of chemical reactions:

  • Oxidation: : Using agents like hydrogen peroxide or potassium permanganate.

  • Reduction: : Employing reagents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: : Nucleophilic substitution reactions with halogenated intermediates.

Common Reagents and Conditions

  • Oxidation: : Commonly performed in aqueous or organic solvents, at temperatures ranging from 25°C to 80°C.

  • Reduction: : Typically done in inert atmospheres (e.g., nitrogen) at low temperatures.

  • Substitution: : Often carried out in polar aprotic solvents like acetonitrile.

Major Products

  • Oxidation: : Leads to the formation of sulfoxides or sulfones.

  • Reduction: : Results in alcohols or amines.

  • Substitution: : Produces alkylated or arylated derivatives.

Scientific Research Applications

Chemistry

  • Catalysis: : Used as a ligand in metal-catalyzed reactions.

  • Organic Synthesis: : Intermediate for complex organic molecules.

Biology

  • Enzyme Inhibition: : Acts as an inhibitor for specific enzymes, useful in biochemical studies.

  • Cell Studies: : Used in assays to study cell signaling pathways.

Medicine

  • Drug Development: : Investigated for potential therapeutic uses, particularly in targeting specific biochemical pathways.

Industry

  • Material Science: : Utilized in the development of advanced materials with unique properties.

  • Agriculture: : Examined for use in agrochemicals to enhance crop protection.

Mechanism of Action

The mechanism of action involves the compound's interaction with specific molecular targets:

  • Molecular Targets: : Enzymes and receptors that play a role in disease pathways.

  • Pathways Involved: : The compound may modulate signaling pathways such as MAPK or PI3K/AKT, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N,N-dipropylacetamide

  • 2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-e]pyrimidin-1(2H)-yl)-N,N-dipropylacetamide

Uniqueness

  • Structural Differences: : Minor changes in the ring structure or substituent positions lead to significant differences in reactivity and properties.

  • Functional Variability: : The compound's unique properties make it suitable for specific applications that similar compounds cannot fulfill.

2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N,N-dipropylacetamide stands out in its class due to its unique structural features and broad range of applications in various fields of scientific research and industry.

Properties

IUPAC Name

2-(3-butyl-2,4-dioxothieno[3,2-d]pyrimidin-1-yl)-N,N-dipropylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O3S/c1-4-7-11-20-17(23)16-14(8-12-25-16)21(18(20)24)13-15(22)19(9-5-2)10-6-3/h8,12H,4-7,9-11,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDEKJEGBXXESRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)N(CCC)CCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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